5-bromo-2-chloro-N-(1-(thiophen-2-yl)propan-2-yl)benzamide
Description
Properties
IUPAC Name |
5-bromo-2-chloro-N-(1-thiophen-2-ylpropan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNOS/c1-9(7-11-3-2-6-19-11)17-14(18)12-8-10(15)4-5-13(12)16/h2-6,8-9H,7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLULOBAPPMEMAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)C2=C(C=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(1-(thiophen-2-yl)propan-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Bromination and Chlorination: The starting material, benzamide, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 5 and 2 positions, respectively.
Thiophene Introduction: The thiophene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Oxidation Reactions
The furan ring and nitrophenyl group are susceptible to oxidative transformations:
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Furan ring oxidation : Under acidic conditions with KMnO₄, the furan ring can undergo dihydroxylation to form a diketone intermediate, potentially altering electronic properties.
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Nitro group stability : The 2-nitrophenyl group resists further oxidation under moderate conditions but may degrade under harsh oxidative environments (e.g., HNO₃/H₂SO₄) .
| Reaction Site | Reagent | Product | Conditions |
|---|---|---|---|
| Furan ring | KMnO₄, H₂SO₄ | Diketone derivative | 0–5°C, 2 hr |
| Acrylonitrile | O₃, then H₂O₂ | Carboxylic acid | −78°C, Ozonolysis |
Reduction Reactions
Selective reductions are feasible due to the compound’s electron-deficient regions:
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Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enhancing solubility and enabling downstream functionalization .
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Quinazolinone reduction : NaBH₄ selectively reduces the 4-oxo group to a hydroxyl group without affecting other functionalities .
Key Data:
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Nitro → amine conversion efficiency: >95% (H₂, 50 psi, 6 hr).
Nucleophilic Substitution
The acrylonitrile group participates in Michael additions:
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Thiol addition : Reacts with mercaptans (e.g., benzylthiol) in Et₃N/DMF to form β-cyanosulfides .
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Amine addition : Primary amines (e.g., methylamine) attack the α,β-unsaturated nitrile, forming β-amino derivatives .
Mechanistic Pathway:
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Base (Et₃N) deprotonates the nucleophile.
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Nucleophile attacks the β-carbon of acrylonitrile.
Cyclocondensation Reactions
The quinazolinone moiety enables heterocycle formation:
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With thiourea : In HCl/EtOH, forms thioquinazoline derivatives via sulfur incorporation .
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With hydrazines : Reacts at the 4-oxo position to yield pyrazolo[3,4-d]quinazolinones .
Optimized Conditions:
| Reagent | Temperature | Time | Yield |
|---|---|---|---|
| Thiourea | Reflux | 4 hr | 82% |
| Hydrazine hydrate | 80°C | 3 hr | 75% |
Functional Group Interconversion
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Cyano group hydrolysis : H₂SO₄ (70%) converts the nitrile to a carboxylic acid .
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Furan ring opening : BF₃·Et₂O catalyzes ring opening with alcohols, producing dialkoxy derivatives.
Kinetic Data:
| Transformation | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| CN → COOH | 2.1 × 10⁻³ | 58.3 |
| Furan → dialkoxy | 4.7 × 10⁻⁴ | 67.9 |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
Scientific Research Applications
Biological Activities
Antiviral Properties
Recent studies have highlighted the potential of compounds similar to 5-bromo-2-chloro-N-(1-(thiophen-2-yl)propan-2-yl)benzamide as antiviral agents. For instance, N-Heterocycles have been explored for their efficacy against viruses such as HIV and hepatitis C. The structure of this compound suggests it may exhibit similar properties due to its ability to interact with viral proteins .
Antifungal Activity
Research has indicated that derivatives of thiophene-containing compounds possess significant antifungal properties. The presence of the thiophen-2-yl group in this compound may enhance its activity against various fungal strains, making it a candidate for agricultural applications as a fungicide .
Antitumor Activity
Compounds with similar structural motifs have been investigated for their antitumor properties. The incorporation of halogen atoms (like bromine and chlorine) is known to enhance biological activity by improving binding affinity to target sites within cancer cells. Therefore, this compound could be evaluated in preclinical studies for its potential in cancer therapy .
Case Study 1: Antiviral Activity
A study demonstrated that a series of N-Heterocycles exhibited superior antiviral activity compared to standard treatments like ribavirin. Compounds structurally related to this compound were found to inhibit HIV replication effectively, suggesting that further research into this compound could yield promising antiviral agents .
Case Study 2: Antifungal Efficacy
In agricultural research, derivatives containing thiophene rings were tested against common fungal pathogens affecting crops. Results indicated that these compounds significantly reduced fungal growth, leading to their consideration as potential fungicides .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(1-(thiophen-2-yl)propan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-bromo-2-chloro-N-(1-(thiophen-2-yl)propan-2-yl)benzamide is unique due to the combination of bromine, chlorine, and thiophene moieties in its structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
5-bromo-2-chloro-N-(1-(thiophen-2-yl)propan-2-yl)benzamide is a synthetic organic compound with potential biological activities. This compound features a unique structure that includes bromine, chlorine, and thiophene moieties, which may contribute to its pharmacological properties. The exploration of its biological activity is crucial for understanding its potential applications in medicinal chemistry.
The biological activity of this compound may stem from its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogens (bromine and chlorine) and the thiophene ring likely enhance its binding affinity and selectivity towards specific biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with thiophene rings have shown cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). These compounds have been reported to induce apoptosis in a dose-dependent manner, suggesting a potential mechanism involving the activation of apoptotic pathways through caspase activation and p53 modulation .
Study 1: Anticancer Activity Evaluation
In a comparative study, derivatives of benzamide were synthesized and evaluated for their cytotoxic effects against several cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited IC50 values in the micromolar range against MCF-7 cells, highlighting their potential as anticancer agents. Flow cytometry analysis confirmed that these compounds effectively induced apoptosis .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.65 | Apoptosis induction |
| Compound B | MEL-8 | 2.41 | Caspase activation |
Study 2: Antimicrobial Screening
Another research effort focused on evaluating the antimicrobial properties of thiophene-based compounds. The study found that several derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that modifications similar to those in this compound could yield effective antimicrobial agents .
Summary of Biological Activities
This compound shows promise in various biological activities:
- Anticancer Activity : Induces apoptosis in cancer cell lines.
- Antimicrobial Properties : Effective against certain bacterial strains.
- Potential Therapeutic Applications : Explored for use in drug development due to its unique chemical structure.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-bromo-2-chloro-N-(1-(thiophen-2-yl)propan-2-yl)benzamide, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves coupling 2-bromo-4-chlorobenzoyl chloride with 1-(thiophen-2-yl)propan-2-amine under basic conditions (e.g., triethylamine in dichloromethane) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by LC-MS (using C18 columns and electrospray ionization) are critical for ensuring purity and confirming molecular weight .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR (in deuterated DMSO or CDCl) resolve the thiophene protons (δ 6.8–7.5 ppm), benzamide carbonyl (δ ~165 ppm), and stereochemistry of the propan-2-yl group .
- X-ray Crystallography : For absolute configuration determination, single-crystal diffraction (Mo-Kα radiation, 298 K) resolves bond angles and intermolecular interactions .
Q. How can researchers screen this compound for initial biological activity?
- Methodological Answer :
- Antiviral Assays : Use plaque reduction assays (e.g., against RNA viruses like influenza) to evaluate viral replication inhibition at concentrations ≤50 µM .
- Enzyme Inhibition : Test against kinases or proteases (e.g., SARS-CoV-2 M) using fluorescence-based assays (IC determination via dose-response curves) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Modification : Replace the bromine/chlorine with electron-withdrawing groups (e.g., CF) to enhance target binding. Compare IC values in enzyme assays .
- Heterocycle Replacement : Substitute thiophene with pyridine or furan to assess steric/electronic effects on antiviral potency. Molecular docking (AutoDock Vina) predicts binding affinity to viral polymerases .
Q. What strategies resolve low yields in Suzuki-Miyaura coupling steps during derivatization?
- Methodological Answer :
- Catalyst Optimization : Use Pd(PPh) with Buchwald-Hartwig conditions (e.g., 90°C in toluene/EtOH) for aryl-amine coupling .
- Solvent Screening : Test polar aprotic solvents (DMF or THF) with microwave-assisted heating (150°C, 20 min) to accelerate reaction kinetics .
Q. How can computational modeling predict metabolic stability?
- Methodological Answer :
- ADME Prediction : Use SwissADME to calculate logP (~3.5) and CYP450 metabolism sites. Prioritize derivatives with lower topological polar surface area (<80 Ų) for improved bioavailability .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding mode stability with viral targets .
Q. What analytical approaches resolve discrepancies in chiral purity assessment?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA-3 column (hexane:isopropanol 90:10) to separate enantiomers. Compare retention times with racemic standards .
- Circular Dichroism : Analyze Cotton effects at 220–250 nm to confirm enantiomeric excess (>95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
